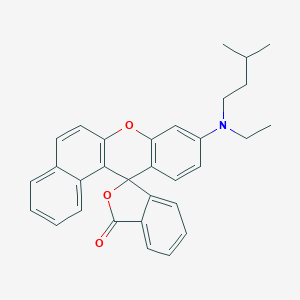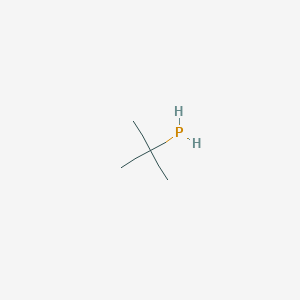
4-ビニル-2,3-ジヒドロベンゾフラン
概要
説明
4-Vinyl-2,3-dihydrobenzofuran, also known as 4-Vinyl-2,3-dihydrobenzofuran, is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Vinyl-2,3-dihydrobenzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Vinyl-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Vinyl-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
立体相補的エポキシ化
4-ビニル-2,3-ジヒドロベンゾフランは、立体相補的エポキシ化プロセスで使用されてきました . このプロセスには、安定性とエナンチオ選択性が向上したSeStyAの変異体が使用されます。 ストレプトマイセス・エクスフォリアタス由来のモノオキシゲナーゼであるSeStyAの堅牢性は、コンセンサスに基づくアプローチを用いて改善され、いくつかの有益な変異の同定に成功しました .
タシメルテオン中間体
4-ビニル-2,3-ジヒドロベンゾフランは、タシメルテオンの合成における中間体です . タシメルテオンは、特に盲目の個人における非24時間睡眠覚醒障害の治療に使用される薬物です .
不斉エポキシ化
この化合物は、官能基化されていない末端オレフィンの不斉エポキシ化に使用されてきました . これは難しいプロセスであり、4-ビニル-2,3-ジヒドロベンゾフランの使用は有望な結果を示しています .
ベンゾフラン誘導体の合成
4-ビニル-2,3-ジヒドロベンゾフランは、ベンゾフラン誘導体の合成に使用されます . これらの誘導体は、抗腫瘍、抗菌、抗酸化、抗ウイルス活性などの強力な生物活性があることが示されています .
ハロゲン化DHBの構築
この化合物は、アリールブロミドの存在と互換性があり、ハロゲン化DHBの構築を可能にします . 次に、これらの化合物は、従来の遷移金属触媒カップリング反応によりさらに精製することができます
Safety and Hazards
将来の方向性
The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring further applications of 4-Vinyl-2,3-dihydrobenzofuran.
For a more detailed analysis, please refer to the original sources .
作用機序
Target of Action
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus .
Mode of Action
It has been used as a substrate in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus . This enzyme can catalyze the enantioselective epoxidation of terminal olefins .
Biochemical Pathways
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which is involved in the metabolism of styrene and its derivatives.
Result of Action
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins .
Action Environment
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins . The inactivation half-life of the mutants M6R and M5S at 40°C was increased to 25.4 and 5.9-fold of the wild-type, respectively .
生化学分析
Biochemical Properties
4-Vinyl-2,3-dihydrobenzofuran plays a significant role in biochemical reactions, particularly in the context of epoxidation. It interacts with enzymes such as styrene monooxygenase (SeStyA) from Streptomyces exfoliatus, which catalyzes the enantioselective epoxidation of terminal olefins . The interaction between 4-Vinyl-2,3-dihydrobenzofuran and SeStyA involves the enzyme binding to the vinyl group of the compound, facilitating the formation of an epoxide intermediate. This reaction is crucial for the synthesis of various enantiomerically pure compounds used in pharmaceuticals.
Molecular Mechanism
The molecular mechanism of 4-Vinyl-2,3-dihydrobenzofuran involves its binding interactions with various biomolecules. For instance, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. In the case of SeStyA, 4-Vinyl-2,3-dihydrobenzofuran binds to the enzyme’s active site, facilitating the epoxidation reaction . Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.
特性
IUPAC Name |
4-ethenyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2CCOC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466043 | |
| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230642-84-9 | |
| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?
A1: Two main synthetic approaches are highlighted in the research:
- Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude 4-vinyl-2,3-dihydrobenzofuran, which is then purified through distillation [].
- Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields 4-vinyl-2,3-dihydrobenzofuran [].
Q2: What is a notable application of 4-vinyl-2,3-dihydrobenzofuran in organic synthesis?
A2: 4-Vinyl-2,3-dihydrobenzofuran serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from 4-vinyl-2,3-dihydrobenzofuran as a key step.
Q3: Are there any studies on enhancing the enzymatic epoxidation of 4-vinyl-2,3-dihydrobenzofuran?
A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of 4-vinyl-2,3-dihydrobenzofuran. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing 4-vinyl-2,3-dihydrobenzofuran.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)











